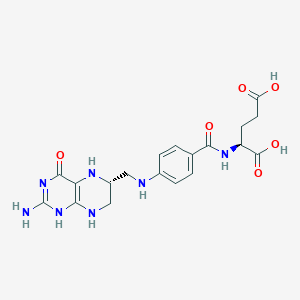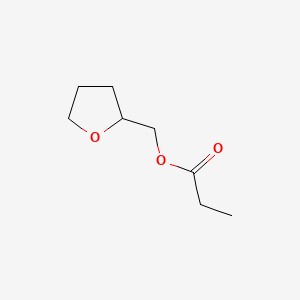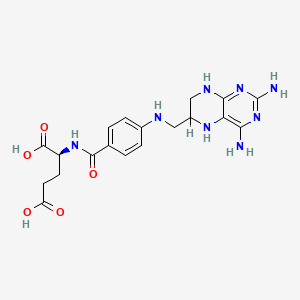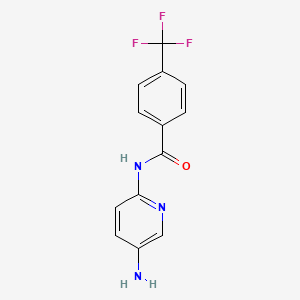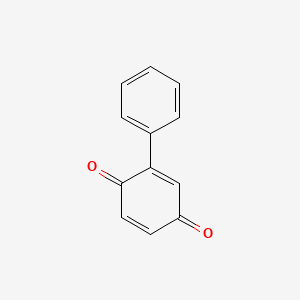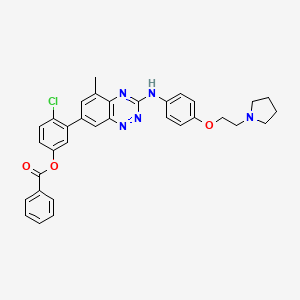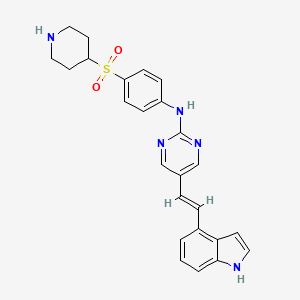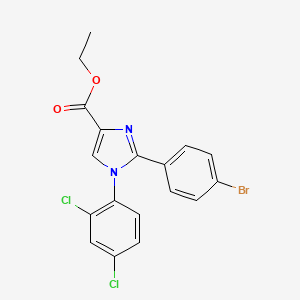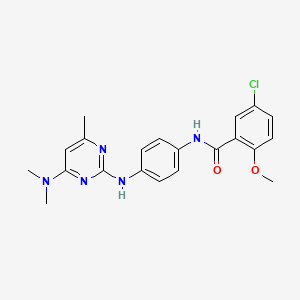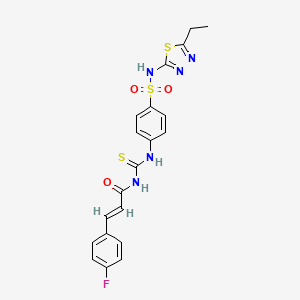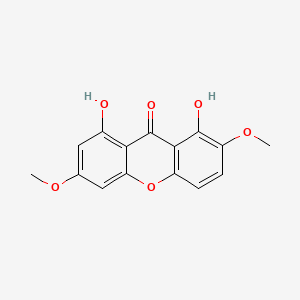
Methylswertianin
Overview
Description
Methylswertianin is a naturally occurring compound found in the plant Swertia punicea Hemsl. It is a member of the xanthone family and has been identified for its significant biological activities, particularly its anti-diabetic properties. The compound is known for its potential to improve insulin resistance, making it a promising candidate for the treatment of type-2 diabetes .
Mechanism of Action
Methylswertianin, also known as 1,8-Dihydroxy-2,6-dimethoxyxanthen-9-one or Swertiaperennin, is an active constituent found in Swertia punicea Hemsl . This compound has been shown to have significant anti-diabetic effects .
Target of Action
The primary target of this compound is the insulin resistance (IR) pathway . Insulin resistance is a condition where cells in the body become resistant to the effects of insulin, leading to high blood sugar levels. It is a key characteristic of type 2 diabetes .
Mode of Action
This compound interacts with its target by improving insulin resistance . By enhancing the body’s sensitivity to insulin, it helps to regulate blood sugar levels more effectively .
Biochemical Pathways
It is known that the compound plays a role in the insulin signaling pathway, which is crucial for the regulation of glucose metabolism . By improving insulin resistance, this compound may enhance the efficiency of this pathway, leading to better control of blood sugar levels .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed in the body
Result of Action
The administration of this compound has been shown to significantly reduce fasting blood glucose (FBG) levels . It also improves oral glucose tolerance and lowers fasting serum insulin (FINS), indicating an overall improvement in the body’s ability to regulate blood sugar .
Action Environment
The efficacy and stability of this compound may be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain physiological environments . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylswertianin can be isolated from Swertia mussotii using high-speed counter-current chromatography (HSCCC). This method is preferred due to its high performance and environmentally friendly nature . The process involves the separation of xanthones, including this compound, swerchirin, and decussatin, from the plant material.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the isolation from plant sources remains a primary method. The use of HSCCC and other chromatographic techniques ensures the purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: Methylswertianin, being a xanthone derivative, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Various substitution reactions can occur, particularly involving the methoxy and hydroxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of quinones, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
Methylswertianin has a wide range of scientific research applications:
Chemistry: It is used in the study of xanthone derivatives and their chemical properties.
Biology: The compound’s biological activities, particularly its anti-diabetic effects, are of significant interest.
Medicine: this compound is being researched for its potential in treating type-2 diabetes by improving insulin resistance
Industry: The compound’s antioxidant properties make it useful in various industrial applications, including the development of health supplements and pharmaceuticals.
Comparison with Similar Compounds
Swertianin: Another xanthone derivative found in the same plant species.
Bellidifolin: A compound with similar anti-diabetic properties.
Swerchirin: Another xanthone with biological activities.
Comparison: Methylswertianin is unique due to its specific structure, which includes methoxy and hydroxy groups that contribute to its biological activity. Compared to swertianin and bellidifolin, this compound has shown a more pronounced effect on improving insulin resistance, making it a more potent candidate for anti-diabetic research .
Properties
IUPAC Name |
1,8-dihydroxy-2,6-dimethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-7-5-8(16)12-11(6-7)21-9-3-4-10(20-2)14(17)13(9)15(12)18/h3-6,16-17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUECEVJMPDNNHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)OC3=CC(=CC(=C3C2=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176709 | |
| Record name | Swertiaperennin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22172-17-4 | |
| Record name | 1,8-Dihydroxy-3,7-dimethoxyxanthone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22172-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Swertiaperennin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022172174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Swertiaperennin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



